(-)-Ambroxide

Description

Ambroxan has been reported in Cistus creticus with data available.

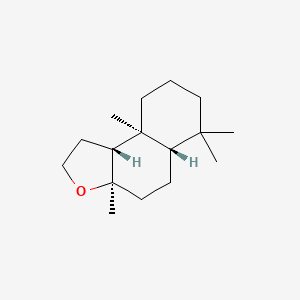

Structure

3D Structure

Properties

IUPAC Name |

(3aR,5aS,9aS,9bR)-3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O/c1-14(2)8-5-9-15(3)12(14)6-10-16(4)13(15)7-11-17-16/h12-13H,5-11H2,1-4H3/t12-,13+,15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZUZOLGGMJZJO-LQKXBSAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CCO3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CCO3)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047113 | |

| Record name | (-)-Ambroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid, White crystalline solid | |

| Record name | Naphtho[2,1-b]furan, dodecahydro-3a,6,6,9a-tetramethyl-, (3aR,5aS,9aS,9bR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5,5,9-Tetramethyl-13-oxatricyclo(8.3.0.0(4.9))tridecane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1249/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, soluble (in ethanol) | |

| Record name | 1,5,5,9-Tetramethyl-13-oxatricyclo(8.3.0.0(4.9))tridecane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1249/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6790-58-5, 100679-85-4 | |

| Record name | (-)-Ambrox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6790-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ambroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006790585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambroxide, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100679854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtho[2,1-b]furan, dodecahydro-3a,6,6,9a-tetramethyl-, (3aR,5aS,9aS,9bR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (-)-Ambroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3aR-(3aα,5aβ,9aα,9bβ)]-dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMBROXIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD34B3O8M9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMBROXIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K60YJF1E9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(-)-Ambroxide: A Technical Chronicle of its Discovery and Synthesis

Introduction

(-)-Ambroxide, a tricyclic terpenoid ether, is a cornerstone of the modern fragrance industry, prized for its unique and potent ambergris-like scent and its exceptional fixative properties.[1][2][3] Originally a constituent of the rare and historically significant ambergris, a metabolic product of the sperm whale (Physeter macrocephalus), the scarcity and ethical concerns surrounding its natural source spurred extensive research into its chemical synthesis.[1][2][3][4] This technical guide provides an in-depth exploration of the discovery, history, and chemical synthesis of this compound, with a focus on the industrially dominant semi-synthetic route from sclareol. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Historical Perspective: From Ambergris to Synthesis

Ambergris has been valued for centuries in perfumery for its ability to enhance and prolong the life of fragrances.[3] The quest to understand the source of its unique aroma began in the early 20th century. The key precursor in ambergris is the triterpenoid ambrein, which, upon exposure to sunlight and air, undergoes autoxidation to form a variety of fragrant compounds, with this compound being one of the most significant contributors to its characteristic scent.[4][5][6]

In the 1940s, a comprehensive research program initiated by Firmenich, a leading company in the fragrance and flavor industry, led to the identification of this compound as a pivotal component of the natural ambergris odor.[1] This discovery was a turning point, shifting the focus from sourcing natural ambergris to developing a reliable and sustainable synthetic alternative. In 1950, Stoll and his colleagues at Firmenich accomplished the first chemical synthesis of Ambrox, using sclareol as the starting material.[1][7] This laid the groundwork for the large-scale industrial production of this compound.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₆H₂₈O | [5] |

| Molar Mass | 236.399 g·mol⁻¹ | [5] |

| Melting Point | 75 °C (348 K) | [5] |

| Boiling Point | 120 °C (393 K) at 1.40 mmHg | [5] |

| Density | 0.939 g/cm³ | [5] |

| Flash Point | 161 °C (434 K) | [5] |

| Solubility in water | Insoluble | [5] |

| Solubility in ethanol | Soluble | [5] |

| Refractive Index (nD) | 1.48 | [5] |

| FEMA Number | 3471 | [3][8] |

| CAS Number | 6790-58-5 | [8] |

The Semi-Synthesis of this compound from Sclareol

The most commercially viable and widely adopted method for producing this compound is a semi-synthetic route starting from (-)-sclareol.[1][9] Sclareol, a diterpene alcohol, is extracted from the clary sage plant (Salvia sclarea), making it a readily available and natural precursor.[1] The synthesis is a three-stage process involving oxidation, reduction, and cyclization.[1][7]

References

- 1. One-pot synthesis of (−)-Ambrox - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. grokipedia.com [grokipedia.com]

- 4. researchgate.net [researchgate.net]

- 5. Ambroxide - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN105418566A - Synthesis method for ambroxide - Google Patents [patents.google.com]

- 8. Ambrox Super® (CAS 6790-58-5) – Premium Synthetic Ambergris Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 9. benchchem.com [benchchem.com]

The Natural Genesis of (-)-Ambroxide: An In-depth Technical Guide to its Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of precursors to (-)-Ambroxide, a highly valued fragrance ingredient. The document delves into the primary natural sources, biosynthetic pathways, and extraction and analytical methodologies for these key precursor compounds. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key methodologies. Visual diagrams generated using Graphviz illustrate the core signaling pathways and experimental workflows.

Introduction to this compound and its Natural Precursors

This compound, a tricyclic terpenoid ether, is a crucial component in the fragrance industry, prized for its unique ambergris odor. While it can be synthesized chemically, there is significant interest in its production from natural precursors due to consumer demand for natural and sustainable ingredients. The two primary natural precursors of this compound are sclareol , a labdane diterpene found in clary sage (Salvia sclarea), and ambrein , a triterpene alcohol that is the principal constituent of ambergris, a secretion from sperm whales (Physeter macrocephalus).[1][2] This guide will explore the natural occurrence, biosynthesis, and extraction of these vital precursors.

Sclareol: The Botanical Precursor from Clary Sage (Salvia sclarea)

Sclareol is the most commercially significant natural precursor for the semi-synthesis of this compound.[2] It is primarily sourced from the flowering tops and leaves of the clary sage plant.[3][4]

Natural Occurrence and Quantitative Data

Sclareol accumulates in the glandular trichomes of clary sage, particularly in the calyces of the flowers.[5] Its concentration can vary depending on the plant's growing conditions, genetics, and the extraction method employed.

Table 1: Sclareol Content in Salvia sclarea

| Plant Part/Extract Type | Sclareol Content (%) | Reference |

| Essential Oil (Hydrodistillation) | 0.002 - 0.026 | [1] |

| Essential Oil (Cultivated Plant) | 9.3 | [6] |

| Essential Oil (Wild Plant) | 8.7 | [6] |

| Essential Oil (Hydrodistillation, 4h) | 41.8 | [7] |

| Dichloromethane Extract | up to 73.6 ± 2.8 | [8] |

| Solid/Liquid Hexane Extract | 1.5 (yield from dry straw) | [1][9] |

| Supercritical Fluid Extract (100 bar, 40 °C) | up to 50 | [5][8] |

Table 2: Yield of Sclareol from Salvia sclarea using Different Extraction Methods

| Extraction Method | Feedstock | Yield (%) | Reference | | :--- | :--- | :--- | | Steam Distillation | 1000 kg dry inflorescences | 0.01 |[1][9] | | Solid/Liquid Extraction (Hexane) | 1000 kg dry straw | 1.5 |[1][9] | | Supercritical Fluid Extraction | Clary Sage "Concrete" | 6.0 - 9.3 (w/w) |[5][10] | | Molecular Distillation of Concrete | Salvia sclarea extract | 98 (extraction rate) |[11] |

Biosynthesis of Sclareol

Sclareol biosynthesis occurs in the plastids of clary sage and follows the Methylerythritol Phosphate (MEP) pathway.[12] The key enzymes involved are diterpene synthases (diTPS).

References

- 1. Extracellular Localization of the Diterpene Sclareol in Clary Sage (Salvia sclarea L., Lamiaceae) | PLOS One [journals.plos.org]

- 2. GC-MS/MS method for determination and pharmacokinetics of sclareol in rat plasma after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. acgpubs.org [acgpubs.org]

- 8. Supercritical Fluid Extraction of Essential Oil and Sclareol from a Clary Sage Concrete - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Extracellular Localization of the Diterpene Sclareol in Clary Sage (Salvia sclarea L., Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CN102503775A - Production process of sclareol - Google Patents [patents.google.com]

- 12. Biosynthesis of ambrein in ambergris: evidence from isotopic data and identification of possible intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Ambroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Ambroxide, a naturally occurring terpenoid, is a key constituent responsible for the characteristic odor of ambergris, a rare and historically prized substance produced in the digestive system of sperm whales.[1][2] Its unique and sought-after fragrance profile, coupled with its excellent fixative properties, has made it an indispensable ingredient in the perfumery industry. Beyond its olfactory significance, the structurally related compound, ambroxol, has demonstrated antioxidant and anti-inflammatory properties, suggesting potential avenues for further investigation into the bioactivity of this compound itself.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and analytical characterization of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a tricyclic ether with a molecular formula of C₁₆H₂₈O.[1] Its systematic IUPAC name is (3aR,5aS,9aS,9bR)-3a,6,6,9a-tetramethyldodecahydronaphtho[2,1-b]furan.[1] The molecule possesses a rigid ring system with four chiral centers, which dictates its specific three-dimensional structure and, consequently, its characteristic odor.

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₈O | [1] |

| Molecular Weight | 236.39 g/mol | [1] |

| CAS Number | 6790-58-5 | [1] |

| Appearance | White crystalline solid | [6] |

| Melting Point | 74-77 °C | [6] |

| Boiling Point | 272-274 °C | [6] |

| Density | 0.939 g/mL at 25 °C | [6] |

| Optical Rotation [α]²⁰/D | -26 ± 2° (c=1 in CHCl₃) | [6] |

| Solubility | Insoluble in water; soluble in ethanol | [2] |

Stereochemistry

The stereochemistry of this compound is crucial to its olfactory properties. The molecule has four stereocenters at positions 3a, 5a, 9a, and 9b, with the specific configuration being (3aR, 5aS, 9aS, 9bR).[1] This precise spatial arrangement of atoms is responsible for its interaction with olfactory receptors and its characteristic ambergris scent. The absolute configuration has been determined through a combination of spectroscopic techniques and enantioselective synthesis.

Experimental Protocols

Synthesis of this compound

1. Enantioselective Synthesis from (R)-Carvone

A concise, seven-step enantioselective synthesis of this compound has been developed starting from the readily available (R)-carvone. This method avoids the use of heavy metal oxidants.

-

Step 1 & 2: Consecutive Alkylations: (R)-carvone undergoes two sequential alkylation reactions to introduce the necessary carbon framework.

-

Step 3: Acid-Catalyzed Cyclization: An acid-catalyzed cyclization reaction forms the bicyclic core of the molecule.

-

Step 4 & 5: Reduction and Barton Vinyl Iodide Synthesis: The ketone is reduced, followed by a Barton vinyl iodide synthesis.

-

Step 6 & 7: Alkylation and Final Cyclization: A final alkylation and acid-catalyzed cyclization yield this compound.

2. One-Pot Synthesis from (-)-Sclareol

A more direct, one-pot synthesis has been developed from (-)-sclareol, a natural product extracted from clary sage. This method utilizes a quaternary ammonium phosphomolybdate catalyst.

-

Reaction: (-)-Sclareol is oxidized with hydrogen peroxide in the presence of the catalyst, leading directly to the formation of this compound. This process involves oxidative degradation of the side chain and subsequent cyclization.

Analytical Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.

-

Sample Preparation: A 100 mM solution of this compound is prepared in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Spectra are recorded on a 500 MHz NMR spectrometer.

-

Data Acquisition: 1D ¹H and ¹³C spectra, as well as 2D correlation spectra (COSY, HSQC, HMBC), are acquired to assign all proton and carbon signals unequivocally.

¹³C NMR Spectral Data (100mM in CDCl₃, ref: TMS):

| Atom ID | Chemical Shift (ppm) |

| C1 | 21.1381 |

| C2 | 21.1381 |

| C3 | 15.0447 |

| C4 | 33.5873 |

| C5 | 18.3972 |

| C6 | 20.6428 |

| C7 | 22.6305 |

| C8 | 42.4189 |

| C9 | 39.9324 |

| C10 | 39.7275 |

| C11 | 64.9865 |

| C12 | 57.2334 |

| C13 | 60.1006 |

| C14 | 33.0702 |

| C15 | 36.1744 |

| C16 | 79.9076 |

2. X-ray Crystallography (Generalized Protocol)

-

Crystallization: High-purity this compound is dissolved in a suitable solvent system and allowed to crystallize slowly through solvent evaporation or cooling.

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.

3. Optical Rotation Measurement (Generalized Protocol)

Polarimetry is used to measure the specific rotation of a chiral molecule, confirming its enantiomeric form.

-

Sample Preparation: A solution of known concentration of this compound is prepared in a suitable solvent (e.g., 1 g in 100 mL of chloroform).

-

Instrumentation: A polarimeter is used, typically with a sodium D-line light source (589 nm).

-

Measurement: The prepared solution is placed in a polarimeter cell of a known path length (e.g., 1 dm). The observed rotation is measured, and the specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[2][9]

Biological Activity and Signaling Pathways

The primary biological activity of this compound is its interaction with the olfactory system. Recent research has identified the specific olfactory receptor that binds to this compound.

Olfactory Signaling Pathway

The perception of this compound's scent is initiated by its binding to a specific G-protein coupled receptor (GPCR) in the olfactory sensory neurons.

-

Receptor Identification: The human olfactory receptor OR7A17 has been identified as a specific receptor for this compound.[3][10] Genetic variations in this receptor can lead to differences in how individuals perceive the scent of ambergris.[3]

The binding of this compound to OR7A17 triggers a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain.

Potential Antioxidant and Anti-inflammatory Effects

While direct studies on this compound are limited, the structurally similar compound ambroxol has been shown to possess antioxidant and anti-inflammatory properties.[3][4][5] Ambroxol acts as a scavenger of reactive oxygen species and can inhibit the production of pro-inflammatory cytokines.[5][11] These findings suggest that this compound may warrant investigation for similar activities.

Conclusion

This compound is a molecule of significant interest due to its unique olfactory properties and its foundation in natural product chemistry. A thorough understanding of its chemical structure, stereochemistry, and synthesis is crucial for its application in the fragrance industry and for potential exploration in other scientific fields. The detailed analytical and synthetic protocols provided in this guide serve as a valuable resource for researchers and professionals. The recent identification of its specific olfactory receptor opens new avenues for studying the molecular basis of olfaction. Further research into the potential biological activities of this compound, inspired by the properties of related compounds, could unveil novel applications for this fascinating molecule.

References

- 1. bon-natural-life.com [bon-natural-life.com]

- 2. vernier.com [vernier.com]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant properties of Ambroxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacyfreak.com [pharmacyfreak.com]

- 6. Polarimetry Experiments – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

- 7. Characterization of Ambroxol and Its Hydrochloride Salt Crystals by Bromine K-Edge X-Ray Absorption Near-Edge Structure Spectroscopy and X-Ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. vernier.com [vernier.com]

- 10. researchgate.net [researchgate.net]

- 11. Ambroxol, the cough expectorant with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Ambroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Ambroxide, a naturally occurring terpenoid, is a key constituent responsible for the characteristic aroma of ambergris, a substance produced in the digestive system of sperm whales.[1] Due to its unique and sought-after scent profile, as well as its excellent fixative properties, this compound is a valuable ingredient in the fragrance and flavor industries.[2] This document provides a comprehensive overview of the physical and chemical properties of this compound, intended to serve as a technical resource for professionals in research and development.

Chemical Identity

| Identifier | Value |

| IUPAC Name | (3aR,5aS,9aS,9bR)-3a,6,6,9a-Tetramethyldodecahydronaphtho[2,1-b]furan |

| Synonyms | (-)-Ambrox, Ambroxan, Ambrofix |

| CAS Number | 6790-58-5 |

| Molecular Formula | C₁₆H₂₈O |

| Molecular Weight | 236.39 g/mol |

| Chemical Structure |  |

Physical Properties

The physical characteristics of this compound are crucial for its application in various formulations. A summary of these properties is presented in the table below.

| Property | Value |

| Appearance | White to off-white crystalline solid or flakes.[3][4] |

| Melting Point | 74-77 °C[3] |

| Boiling Point | 272-274 °C at 760 mmHg |

| Density | 0.939 g/mL at 25 °C[3] |

| Optical Rotation | [α]²⁰/D = -26 ± 2° (c=1 in CHCl₃)[3] |

| Refractive Index | n²⁰/D = 1.480 - 1.481[3] |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol and chloroform.[5] |

Chemical Properties and Stability

This compound is a stable molecule under standard conditions, a property that contributes to its widespread use as a fixative in fragrances.[2] It is a bicyclic ether and its reactivity is largely dictated by this functional group. It is relatively resistant to oxidation under normal conditions. For long-term storage, it is recommended to keep it in a cool, dry, and dark place.

Synthesis

This compound is commercially synthesized from sclareol, a natural diterpene extracted from clary sage (Salvia sclarea). The synthesis is a multi-step process that involves the oxidative degradation of sclareol to sclareolide, followed by reduction to a diol, and subsequent cyclization to yield this compound.[5]

References

(-)-Ambroxide CAS number and IUPAC nomenclature

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of (-)-Ambroxide, a prominent bicyclic terpenoid valued for its unique organoleptic properties and potential therapeutic applications. This document outlines its chemical identity, physicochemical properties, synthesis, and known biological interactions, presenting data in a clear and accessible format for scientific and research applications.

Chemical Identification and Nomenclature

This compound is a well-characterized chemical entity with the following identifiers:

| Identifier | Value |

| CAS Number | 6790-58-5[1][2][3][4][5] |

| IUPAC Name | (3aR,5aS,9aS,9bR)-3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran[1][6][7] |

| Synonyms | Ambroxan, Ambrox, (-)-Ambrox, (3aR,5aS,9aS,9bR)-3a,6,6,9a-Tetramethyldodecahydronaphtho[2,1-b]furan[2][8] |

| Molecular Formula | C₁₆H₂₈O[1][3] |

| Molecular Weight | 236.39 g/mol [2][3] |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and formulation development.

| Property | Value | Source |

| Appearance | White crystalline solid | [1] |

| Melting Point | 74-76 °C | [8] |

| Boiling Point | 273.9 ± 8.0 °C (Predicted) | [8] |

| Density | 0.939 g/cm³ | [4] |

| Optical Rotation ([α]20/D) | -24.0 to -27.0 deg (c=1, CHCl₃) | [9] |

| Solubility | Soluble in alcohol and dipropylene glycol. Water solubility: 1.88 mg/L at 20°C. | [4][8] |

| LogP | 5.09 at 25°C | [8] |

Synthesis and Manufacturing

This compound is primarily produced via semi-synthesis from sclareol, a natural diterpene extracted from clary sage (Salvia sclarea). The industrial synthesis typically involves three main stages.

Caption: Industrial synthesis pathway of this compound from (-)-sclareol.

Experimental Protocol: Synthesis from Sclareol

A common laboratory-scale synthesis involves the following steps:

-

Oxidative Degradation of Sclareol to Sclareolide: Sclareol is treated with an oxidizing agent, such as potassium permanganate or chromium trioxide, to cleave the side chain and form the lactone, sclareolide. The reaction is typically carried out in a suitable solvent like acetone or acetic acid.

-

Reduction of Sclareolide to Ambradiol: The resulting sclareolide is then reduced to the corresponding diol, ambradiol. This reduction is often achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

-

Cyclodehydration of Ambradiol to this compound: The final step involves an acid-catalyzed dehydration of ambradiol. This cyclization reaction is typically carried out using a dehydrating agent like sulfuric acid or p-toluenesulfonic acid in a non-polar solvent, such as toluene or hexane, often with azeotropic removal of water to drive the reaction to completion. The crude product is then purified by crystallization or chromatography to yield this compound.

Biological Activity and Signaling Pathways

While extensively used in the fragrance industry, research into the specific biological activities of this compound is ongoing. Some studies have suggested its potential as a mucolytic agent in respiratory treatments.

A significant finding in the field of olfaction has identified a specific receptor for this compound. The human odorant receptor OR7A17 has been shown to be specifically tuned to detect this compound, providing insight into the molecular basis of its distinct ambergris scent perception.

Caption: Proposed olfactory signaling pathway for this compound via the OR7A17 receptor.

Biosynthesis

In nature, this compound is an oxidation product of ambrein, a major component of ambergris. However, for industrial production, biotechnological routes are being explored as a more sustainable alternative to chemical synthesis. These methods often utilize microorganisms to convert sclareol into key intermediates.

Caption: Hybrid biosynthetic and chemical pathway for this compound production.

Experimental Protocol: Analytical Quantification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the identification and quantification of this compound in various matrices.

-

Sample Preparation: Samples containing this compound are dissolved in a suitable organic solvent, such as hexane or ethyl acetate. For complex matrices, a prior extraction step (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary to remove interfering substances.

-

GC-MS Analysis:

-

Gas Chromatograph: A non-polar capillary column (e.g., DB-5ms) is typically used.

-

Oven Temperature Program: An initial temperature of around 60°C is held for a few minutes, followed by a ramp up to approximately 280°C at a rate of 10-20°C/min.

-

Injector: Splitless or split injection can be used depending on the sample concentration.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV is commonly employed.

-

Detection: The mass spectrometer is operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. Characteristic ions for this compound are monitored.

-

-

Quantification: A calibration curve is generated using certified reference standards of this compound at known concentrations to quantify the amount in the sample.

References

- 1. A Concise Synthesis of (−)‐Ambrox - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C16H28O | CID 10857465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. ambroxide | CAS#:65588-69-4 | Chemsrc [chemsrc.com]

- 5. One-pot synthesis of (−)-Ambrox - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ambroxide CAS#: 6790-58-5 [m.chemicalbook.com]

- 9. Ambroxide (CAS 6790-58-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

Spectroscopic Profile of (-)-Ambroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the key fragrance and pharmaceutical compound, (-)-Ambroxide. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Detailed experimental protocols are also provided, alongside a visual representation of a typical spectroscopic analysis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound, recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm |

| H-18 | 0.83 |

| H-19 | 0.83 |

| H-20 | 0.87 |

| H-21 | 1.08 |

| H-30 | 1.41 |

| H-31 | 1.65 |

| H-32 | 1.30 |

| H-33 | 1.74 |

| H-34 | 1.72 |

| H-36 | 1.18 |

| H-37 | 1.40 |

| H-38 | 1.03 |

| H-39 | 1.46 |

| H-40 | 1.39 |

| H-41 | 1.93 |

| H-42 | 3.82 |

| H-43 | 3.91 |

| H-44 | 0.96 |

| H-45 | 1.40 |

Data sourced from the Biological Magnetic Resonance Bank (BMRB), entry bmse001221.[1]

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-1 | 39.9 |

| C-2 | 18.4 |

| C-3 | 42.4 |

| C-4 | 33.0 |

| C-5 | 57.2 |

| C-6 | 20.6 |

| C-7 | 39.7 |

| C-8 | 79.9 |

| C-9 | 60.1 |

| C-10 | 36.1 |

| C-11 | 22.6 |

| C-12 | 64.9 |

| C-17 | 22.6 |

| C-18 | 33.6 |

| C-19 | 21.1 |

| C-20 | 15.0 |

Data sourced from the Biological Magnetic Resonance Bank (BMRB), entry bmse001221 and a peer-reviewed publication.[1]

Experimental Protocol for NMR Spectroscopy

The NMR spectra of this compound were acquired on a Bruker Avance III spectrometer operating at a frequency of 500 MHz for ¹H and 125 MHz for ¹³C nuclei.[1] The sample was prepared by dissolving 100 mM of this compound in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1] All experiments were conducted at a temperature of 298 K.[1] Standard pulse sequences were utilized for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to enable the complete assignment of proton and carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

Table 3: IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Interpretation |

| 3751 | O-H stretch (trace water) |

| 2920 | C-H stretch (asymmetric) |

| 2869 | C-H stretch (symmetric) |

| 1457 | C-H bend (methylene) |

| 1382 | C-H bend (methyl) |

| 1273 | C-O-C stretch (ether) |

| 1200 | C-O-C stretch (ether) |

| 1125 | C-O-C stretch (ether) |

| 1005 | C-O stretch |

| 914 | C-H bend |

| 839 | C-H bend |

| 715 | C-H rock |

Data is a compilation from available literature.

Experimental Protocol for IR Spectroscopy

The infrared spectrum of this compound was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The analysis can be performed using either the Attenuated Total Reflectance (ATR) technique with a neat, ground sample or the mull technique with the sample dispersed in Nujol. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

Mass Spectrometric Data

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 236 | Molecular Ion (M⁺) |

| 221 | [M - CH₃]⁺ |

| 193 | [M - C₃H₇]⁺ |

| 177 | [M - C₄H₉O]⁺ |

| 137 | Further fragmentation |

| 109 | Further fragmentation |

| 95 | Further fragmentation |

| 81 | Further fragmentation |

| 69 | Further fragmentation |

| 55 | Further fragmentation |

| 43 | Base Peak |

Data compiled from various spectral databases.

Experimental Protocol for Mass Spectrometry

The mass spectrum of this compound was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample, dissolved in a suitable volatile solvent, was injected into the GC, where it was vaporized and separated on a capillary column (e.g., HP-5MS). The separated compound then entered the mass spectrometer, where it was ionized using electron impact (EI) at 70 eV. The resulting fragments were analyzed by a quadrupole mass analyzer to generate the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

(-)-Ambroxide: A Comprehensive Technical Guide to its Olfactory Properties and Odor Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Ambroxide, a naturally occurring terpenoid, is a key constituent responsible for the characteristic odor of ambergris, a rare and historically prized material in perfumery.[1] Synthetically produced this compound is now widely used in the fragrance industry to impart rich, complex, and long-lasting ambergris notes.[1][2] This technical guide provides an in-depth exploration of the olfactory properties, odor profile, and the underlying molecular mechanisms of this compound perception.

Olfactory Properties and Odor Profile

This compound possesses a highly sought-after and multifaceted odor profile. It is primarily characterized as a warm, ambery, and woody scent with distinct musky undertones.[3][4] The overall impression is often described as elegant, sweet, and reminiscent of old paper or tea.[5] Its remarkable substantivity, or the ability to persist on a substrate, makes it an excellent fixative in fragrance compositions, enhancing the longevity of other volatile components.[4]

The odor is perceived as powerful and diffusive, meaning it has a strong presence and radiates well.[5] The complexity of its scent lies in the subtle interplay of various nuances, including hints of marine, animalic, and even slightly sweet notes, which contribute to its unique and valued character in fine perfumery.

Quantitative Olfactory Data

The following table summarizes key quantitative data related to the olfactory and physical properties of this compound.

| Property | Value | Source(s) |

| Odor Detection Threshold | 0.3 ppb (parts per billion) | [6] |

| Odor Profile | Ambery, woody, musky, sweet, with nuances of ambergris, old paper, and tea. | [3][4][5] |

| Odor Strength | High / Extremely Powerful | [4] |

| Substantivity on Smelling Strip | > 400 hours at 10% in dipropylene glycol | [5] |

| CAS Number | 6790-58-5 | [1] |

| Molecular Formula | C₁₆H₂₈O | [1] |

| Molecular Weight | 236.39 g/mol | [1] |

| Appearance | White crystalline solid | [4] |

Olfactory Signaling Pathway

The perception of this compound is initiated by its interaction with a specific olfactory receptor, OR7A17, which is a G-protein coupled receptor (GPCR). The binding of this compound to OR7A17 triggers a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain and interpreted as a specific scent.

The following diagram illustrates the key steps in the olfactory signal transduction pathway for this compound:

Caption: Olfactory signal transduction pathway for this compound.

Experimental Protocols

Sensory Evaluation of this compound

Objective: To characterize the odor profile of this compound using a trained sensory panel.

1. Panelist Selection and Training:

-

Selection: Recruit 10-15 panelists based on their ability to detect and describe a range of standard odorants. Screen for anosmia to ambergris-like compounds.

-

Training: Conduct several training sessions to familiarize panelists with the specific vocabulary used to describe ambergris and ambery scents. Provide reference standards for key odor descriptors (e.g., woody, musky, sweet, amber).

2. Sample Preparation:

-

Prepare a series of dilutions of this compound in an odorless solvent, such as dipropylene glycol (DPG) or ethanol. Concentrations may range from 0.1% to 5% (w/w) to evaluate different facets of the odor.

-

Present samples on standard fragrance testing strips (mouillettes) or in coded, capped glass vials.

3. Evaluation Procedure:

-

Panelists evaluate the samples in a well-ventilated, odor-free environment.

-

Instruct panelists to dip a fresh testing strip into the sample solution for a specified time (e.g., 2 seconds) and allow the solvent to evaporate for a brief period (e.g., 10-15 seconds).

-

Panelists then sniff the strip and record their perceptions on a standardized questionnaire. The evaluation should capture:

-

Odor Intensity: Rated on a scale (e.g., 0-10, from not perceptible to very strong).

-

Odor Descriptors: Panelists select terms from a provided list of ambergris-related descriptors and can also provide their own.

-

Hedonic Tone: Overall pleasantness rated on a scale (e.g., -5 to +5, from very unpleasant to very pleasant).

-

-

Evaluations are typically conducted at different time intervals (e.g., immediately, after 1 hour, after 4 hours) to assess the evolution of the scent profile and its substantivity.

Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To identify the odor-active regions of a sample containing this compound and characterize their specific scent contributions.

1. Instrumentation and Sample Preparation:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) and an olfactometry port.

-

Column: A non-polar or medium-polarity capillary column is typically used for terpene and fragrance analysis (e.g., DB-5, HP-5MS, or a wax-type column like DB-WAX).

-

Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., ethanol or hexane) to a concentration appropriate for GC analysis (e.g., 10-100 ppm).

2. GC-O Parameters (Example):

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 5 °C/min to 280 °C.

-

Final hold: 10 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

-

Split Ratio: 10:1 (can be adjusted based on concentration).

-

Olfactometry Port: Heated transfer line (e.g., 250 °C) with humidified air to prevent nasal dehydration of the assessor.

3. Olfactometry Procedure:

-

A trained assessor sniffs the effluent from the olfactometry port throughout the chromatographic run.

-

The assessor records the retention time and provides a detailed description of any perceived odors.

-

The intensity of each odor event can be recorded using a joystick or software that generates an aromagram.

-

The data from the FID (showing the chemical compounds) is then correlated with the aromagram (showing the odor events) to identify the specific compounds responsible for the different scent characteristics.

The following diagram illustrates a typical workflow for GC-O analysis:

Caption: General workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Conclusion

This compound is a cornerstone of modern perfumery, valued for its complex and highly desirable ambergris-like scent profile. Its potent and substantive nature makes it a versatile ingredient for creating sophisticated and long-lasting fragrances. Understanding its specific olfactory characteristics, the molecular mechanisms of its perception via the OR7A17 receptor, and the application of rigorous sensory and analytical techniques are crucial for its effective utilization in research and product development. The methodologies outlined in this guide provide a framework for the detailed investigation and characterization of this important aroma molecule.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. researchgate.net [researchgate.net]

- 5. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]

- 6. chromatographytoday.com [chromatographytoday.com]

An In-depth Technical Guide to the Formation Mechanism of Ambergris Odor from Ambrein

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambergris, a rare and valuable substance from the digestive system of sperm whales (Physeter macrocephalus), has been prized for centuries in perfumery for its unique, complex aroma and fixative properties. The characteristic scent of ambergris is not present in its freshly produced form but develops over a prolonged aging process in the marine environment. The principal precursor to this fragrance is ambrein, a tricyclic triterpene alcohol, which is itself virtually odorless.[1][2] This technical guide provides a comprehensive overview of the chemical mechanisms underlying the transformation of ambrein into the key volatile odorants that define the ambergris scent. It details the oxidative degradation pathways, summarizes key quantitative data from experimental studies, outlines analytical and experimental protocols, and provides visual diagrams to elucidate the core processes.

The Core Mechanism: Oxidative Degradation of Ambrein

The transformation of the scentless ambrein into the fragrant compounds of ambergris is fundamentally an oxidative process.[3][4] This degradation occurs over months or years of exposure to environmental factors, primarily sunlight and atmospheric oxygen, in a process involving both photo-oxidation and autoxidation.[5][6][7]

1.1. The Role of Photo-oxidation and Singlet Oxygen

The key reaction driving the formation of ambergris odorants is the photo-oxidative degradation of ambrein.[6][8] Studies suggest that singlet oxygen (¹O₂), a highly reactive form of oxygen generated photochemically in the presence of natural sensitizers, is the primary active reagent in the biodegradation of ambrein.[6][9]

The proposed mechanism involves a singlet oxygen 'ene' reaction with the trisubstituted central double bond of the ambrein molecule.[9] This reaction leads to the formation of unstable allyl hydroperoxide intermediates. Subsequent degradation and cleavage of these hydroperoxides result in the formation of a variety of smaller, volatile, and odorous molecules.[6] This photo-oxidation is thought to be the main pathway for generating the most significant ambergris odorants.[10]

1.2. Key Odoriferous Transformation Products

The oxidative cleavage of ambrein yields a complex mixture of compounds, but a few key molecules are primarily responsible for the characteristic ambergris aroma.[11][12]

-

(-)-Ambroxide (Ambroxan): Widely recognized as the quintessential ambergris odorant, Ambroxide possesses a characteristic ambery, woody, and musky scent.[3][4][13] It is formed from the bicyclic portion of the ambrein molecule.

-

Ambrinol: Another important odor component, Ambrinol contributes to the overall scent profile of ambergris.[1][5]

-

γ-Dihydroionone: This compound is formed from the monocyclic part of the ambrein molecule following cleavage and contributes significantly to the overall fragrance.[11][14]

-

Other Volatiles: Additional compounds such as γ-cyclohomogeranial and γ-coronal have also been identified as volatile products of ambrein's autoxidative decomposition.[11]

The following diagram illustrates the primary oxidative degradation pathway from ambrein.

Quantitative Data on Ambrein Transformation

Quantifying the transformation of ambrein into its volatile derivatives is challenging due to the complexity of the reactions and the volatility of the products. However, laboratory simulations have provided some key insights into reaction yields.

| Study Type | Precursor | Conditions | Key Products | Yield (%) | Reference |

| Simulated Environmental Photo-oxidation | Ambrein in Seawater | 6h simulated sunlight with photosensitizer | Ambroxan, γ-dihydroionone, etc. | ~1% (of initial ambrein by mass, detectable by GC-MS) | [10][15] |

| Artificial Photooxidative Conversion System | Synthesized Ambrein | Not specified | Range of ambergris volatiles | 8 - 15% | [16][17][18] |

Note: In the simulated environmental study, significant mass losses of ambrein (~50%) were observed even in dark controls, suggesting major losses of volatile products or incomplete recovery during extraction.[10][15]

Experimental Protocols

The study of ambrein degradation relies on simulated environmental experiments and sophisticated analytical techniques to identify and quantify the resulting compounds.

3.1. Simulated Environmental Photo-oxidation of Ambrein

This protocol aims to mimic the natural aging process of ambergris in the marine environment.

-

Preparation: A suspension of ambrein is created in seawater at a concentration of approximately 1666 mg/L.[15]

-

Photosensitizer Addition: A photosensitizer, such as 5, 10, 15, 20-tetraphenyl-21H, 23H-porphine copper (II), is added at 1% of the ambrein weight to facilitate the generation of singlet oxygen upon light exposure.[15]

-

Exposure: The mixture is exposed to simulated natural sunlight for a defined period (e.g., up to 6 hours). A parallel "dark control" sample is prepared identically but kept from light exposure to differentiate between photo-oxidation and autoxidation/other degradation pathways.[10][15]

-

Extraction: Following exposure, the reaction products are extracted from the seawater using an appropriate organic solvent.

-

Analysis: The solvent extract is concentrated and analyzed, typically using Gas Chromatography-Mass Spectrometry (GC-MS), to identify and quantify the degradation products.[15]

The following diagram outlines this experimental workflow.

3.2. Analytical Methodologies

Several analytical techniques are crucial for the identification and characterization of ambrein and its degradation products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for separating and identifying the volatile and semi-volatile compounds in ambergris extracts. It provides a detailed chemical profile and can distinguish between natural ambergris and synthetic substitutes.[14][19][20]

-

Solid Phase Microextraction (SPME): Used in conjunction with GC-MS, SPME is a solvent-free technique for extracting and concentrating volatile compounds from the headspace above a sample. This is particularly useful for analyzing the aroma profile without complex extraction procedures.[14]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR measures the absorption of infrared light, producing a spectrum that acts as a molecular "fingerprint." It helps identify the presence of specific functional groups, aiding in the authentication of ambergris.[19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure of compounds. It has been used to identify characteristic protons and carbon atoms of ambrein directly in whole extracts.[21][22]

Conclusion

The formation of the characteristic ambergris odor is a complex, long-term process initiated by the environmental degradation of the odorless precursor, ambrein. The core mechanism is driven by photo-oxidation, with singlet oxygen playing a critical role in cleaving the ambrein molecule to produce a rich array of smaller, volatile odorants, most notably this compound and γ-dihydroionone. Laboratory simulations and advanced analytical techniques have been instrumental in elucidating these pathways. A thorough understanding of this transformation is vital for the quality assessment of natural ambergris and for the development of bio-synthetic and synthetic alternatives for the fragrance industry. As research progresses, particularly in the biosynthesis of ambrein and its derivatives, new opportunities for sustainable and controlled production of these valuable fragrance compounds will continue to emerge.[3][23][24]

References

- 1. acs.org [acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Efforts toward Ambergris Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ambergris - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. "Computational Study of the Degradation of Ambrein from Ambergris" by Emma Fetman [academicworks.cuny.edu]

- 10. researchgate.net [researchgate.net]

- 11. nioch.nsc.ru [nioch.nsc.ru]

- 12. researchgate.net [researchgate.net]

- 13. theperfumist.com [theperfumist.com]

- 14. Volatile and semi-volatile components of jetsam ambergris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Simulated environmental photo- and auto-oxidation of ambrein [eartharxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. contractlaboratory.com [contractlaboratory.com]

- 20. Ambergris Identification - Ambergris Analysis [ambergrisanalysis.umt.edu.my]

- 21. researchgate.net [researchgate.net]

- 22. Analysis of ambergris tincture | Semantic Scholar [semanticscholar.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of (-)-Ambroxide as a Key Ambergris Constituent

Introduction

Ambergris is a solid, waxy, and flammable substance of a dull grey or blackish color produced in the digestive system of sperm whales (Physeter macrocephalus)[1]. For centuries, this rare and valuable material has been highly prized in perfumery for its unique, complex scent and its remarkable properties as a fragrance fixative, allowing scents to endure for much longer[1]. The characteristic odor of ambergris develops as it ages and is exposed to the elements of the sea and sun[1].

The primary molecule responsible for the signature scent of ambergris is this compound, a naturally occurring terpenoid[2][3][4]. It is an autoxidation product of the largely odorless triterpene, ambrein, which is the main constituent of fresh ambergris, comprising 25-45% of its mass[5][6]. Due to the protected status of sperm whales and the scarcity of ambergris, the demand for its unique olfactory profile has driven the development of synthetic and biosynthetic production methods for this compound[2][7]. Today, synthetic this compound is a cornerstone of the modern fragrance industry, providing a consistent and ethical source for the coveted ambergris note[1][2]. This guide provides a technical overview of this compound, its properties, formation, synthesis, analytical protocols, and applications relevant to scientific and research professionals.

Chemical and Physical Properties of this compound

This compound, also known by trade names such as Ambroxan, is an organic heterotricyclic molecule with a fused decalin and tetrahydrofuran ring system[2][8]. Its specific stereochemistry is crucial for its characteristic odor.

| Property | Value | Source(s) |

| IUPAC Name | (3aR,5aS,9aS,9bR)-3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][2]benzofuran | [8] |

| Synonyms | Ambroxan, (-)-Ambrox, Ambrofix, Orcanox | [5][8] |

| Molecular Formula | C₁₆H₂₈O | [2][8][9] |

| Molecular Weight | 236.39 g/mol | [8][9] |

| CAS Number | 6790-58-5 | [8][9][10] |

| Appearance | White crystalline solid/flakes | [9][10][11] |

| Melting Point | 74 - 77 °C | [5][9] |

| Boiling Point | 272 - 274 °C | [9][10] |

| Density | 0.939 g/mL at 25 °C | [5][9][10] |

| Optical Rotation | [α]20/D = -26 ± 2° (c=1 in CHCl₃) | [9][10] |

| Solubility | Insoluble in water; Soluble in ethanol | [5] |

| Odor Profile | Woody, musky, ambergris-like, with salty and sweet nuances | [2][3][5] |

Natural Formation Pathway: From Ambrein to this compound

The genesis of this compound in nature is a slow, oxidative process. The precursor molecule, (+)-Ambrein, is a triterpene alcohol that is the major component of ambergris[6][7][12]. When ambergris is expelled by the sperm whale, it floats on the ocean and is subjected to prolonged exposure to sunlight (photo-oxidation) and air. This environmental weathering initiates the oxidative degradation of ambrein, breaking it down into a variety of odorous compounds, with this compound and Ambrinol being the principal contributors to the characteristic ambergris scent[1].

Industrial Synthesis and Biosynthesis

Given the rarity and legal protections surrounding ambergris, industrial production of this compound is essential. The primary and most established method relies on a semi-synthesis starting from sclareol, a diterpene alcohol extracted from the clary sage plant (Salvia sclarea)[2][3][5][11].

Semi-synthesis from Sclareol

The traditional industrial process involves a three-step conversion:

-

Oxidative Degradation : The side chain of sclareol is cleaved through oxidation to form sclareolide, a lactone[5][13][14].

-

Reduction : The lactone group of sclareolide is reduced, typically using a reducing agent like LiAlH₄ or KBH₄, to yield ambradiol, a diol[13][15].

-

Cyclodehydration : The resulting ambradiol undergoes an acid-catalyzed dehydration and cyclization to form the final product, this compound[5][13][15].

Modern Biosynthetic Routes

More recently, advancements in biotechnology have enabled more sustainable production pathways. These methods are of significant interest for producing high-purity, renewable ingredients.

-

Fermentation-based Precursors : A key development is the use of engineered microorganisms to produce precursors like (E,E)-homofarnesol from fermentation of simple sugars[12][16].

-

Enzymatic Cyclization : This biosynthesized precursor can then be converted to this compound through enzymatic cyclization, for instance, using an engineered squalene hopene cyclase (SHC)[12][16]. This combination of fermentation and biocatalysis represents a significant step towards a more sustainable and efficient production process[16][17][18].

Experimental Protocols: Analysis of this compound

The identification and quantification of this compound and related diterpenes in complex matrices (e.g., plant extracts, perfume compositions) require robust analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique due to the volatility and thermal stability of these compounds.

Detailed Methodology: GC-MS Analysis

This protocol provides a general framework for the analysis of diterpenes. Optimization will be required based on the specific sample matrix and instrumentation.

1. Sample Preparation (Liquid-Liquid Extraction)

-

Objective : To isolate diterpenes from a sample matrix.

-

Procedure :

-

Accurately weigh or measure the sample (e.g., 1-5 g of plant material, 100 mg of an oil).

-

Homogenize the sample in a suitable polar solvent (e.g., methanol or ethanol) to extract the compounds.

-

Perform a liquid-liquid extraction using a non-polar solvent such as hexane or diethyl ether. Mix vigorously and allow the layers to separate.

-

Collect the non-polar (upper) layer containing the diterpenes. Repeat the extraction 2-3 times to ensure complete recovery.

-

Combine the non-polar extracts and dry them over anhydrous sodium sulfate to remove residual water.

-

Evaporate the solvent under a gentle stream of nitrogen to concentrate the sample.

-

Reconstitute the dried extract in a known volume (e.g., 100-200 µL) of hexane or another suitable solvent for GC analysis[19].

-

2. GC-MS Instrumentation and Conditions

-

Objective : To separate, identify, and quantify this compound.

-

Typical Parameters :

| Parameter | Specification | Purpose |

| Gas Chromatograph | Agilent 7890A or similar | Separation of volatile compounds |

| Mass Spectrometer | Agilent 5975C MSD or similar | Detection and identification |

| Column | Non-polar capillary column (e.g., HP-5MS, BPX5: 5% Phenyl Polysiloxane) | Separation based on boiling point and polarity |

| Dimensions | 30 m length x 0.25 mm ID x 0.25 µm film thickness | Standard dimensions for good resolution |

| Carrier Gas | Helium | Inert gas to carry sample through the column |

| Flow Rate | 1.0 mL/min (constant flow) | Ensures reproducible retention times |

| Injection Mode | Splitless or Split (e.g., 1:50) | Splitless for trace analysis; Split for higher concentrations |

| Injector Temperature | 230 - 250 °C | Ensures rapid volatilization of the sample |

| Oven Program | Initial: 50°C (hold 2 min), Ramp 1: 20°C/min to 200°C, Ramp 2: 35°C/min to 270°C | Temperature gradient to separate compounds |

| MS Transfer Line | 250 °C | Prevents condensation between GC and MS |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible mass spectra |

| Mass Scan Range | 50 - 500 m/z | Covers the expected mass fragments of diterpenes |

Source: Adapted from general protocols for terpene analysis[19][20].

3. Data Analysis

-

Identification : The identity of this compound is confirmed by comparing its retention time and mass spectrum with that of a certified analytical standard. The mass spectrum should match library data (e.g., NIST, Wiley).

-

Quantification : A calibration curve is constructed by injecting known concentrations of an this compound standard. The peak area of this compound in the sample is then used to determine its concentration based on this curve.

Applications and Significance

Fragrance and Flavor Industries

This compound is a vital ingredient in modern perfumery[3][10]. It imparts a unique ambergris character, described as ambery, woody, and musky, which provides warmth, depth, and sensuality to a fragrance[2][3]. Its low volatility makes it an exceptional fixative, enhancing the longevity and stability of other fragrance components on the skin[2][5][10]. In the flavor industry, it is used in trace amounts (<0.01 ppm) as a flavoring agent and has been recognized as GRAS (Generally Recognized as Safe) by FEMA (Flavor and Extract Manufacturers Association)[2][5].

Potential in Research and Drug Development

While the primary application of this compound is in fragrances, some studies have explored its potential biological activities, which may be of interest to drug development professionals.

-

Anti-inflammatory and Antioxidant Properties : Some research has suggested that Ambroxide may possess anti-inflammatory and antioxidant properties. Studies have shown it can reduce the production of pro-inflammatory cytokines and protect against oxidative damage in vitro[21].

-

Mucolytic Properties : Certain sources indicate a potential use in respiratory treatments due to mucolytic properties, helping to break down mucus, though this application is less documented in mainstream scientific literature compared to its fragrance use[9][10].

-

Olfactory Research : As a well-defined and potent odorant, this compound serves as a standard reference compound in academic and industrial research for studying olfactory receptor responses and sensory perception[9][10].

Conclusion

This compound is unequivocally the key constituent responsible for the prized fragrance of ambergris. Its journey from a natural degradation product of ambrein in the marine environment to a cornerstone of the modern fragrance industry highlights a successful interplay of natural product chemistry, chemical synthesis, and biotechnology. The development of sustainable and ethical production methods, particularly through biosynthesis, ensures its continued availability. While its primary role remains in the fragrance and flavor sectors, preliminary research into its biological activities suggests potential avenues for further investigation by the scientific and pharmaceutical communities. The detailed analytical protocols available allow for its precise identification and quantification, supporting quality control and further research into its properties and applications.

References

- 1. Ambergris - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. medium.com [medium.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ambroxide - Wikipedia [en.wikipedia.org]

- 6. fragrantica.com [fragrantica.com]

- 7. Ambrafuran (AmbroxTM) Synthesis from Natural Plant Product Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C16H28O | CID 10857465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Ambroxide Online | Ambroxide Manufacturer and Suppliers [scimplify.com]

- 12. Efforts toward Ambergris Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. One-pot synthesis of (−)-Ambrox - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. CN105418566A - Synthesis method for ambroxide - Google Patents [patents.google.com]

- 16. From Ambergris to (-)-Ambrox: Chemistry Meets Biocatalysis for Sustainable (-)-Ambrox Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. WO2016170106A1 - Process for isolating and purifying ambrox - Google Patents [patents.google.com]

- 21. 4 Daily Life Uses of Ambroxide - Angelbio [angelbiology.com]

Solubility Profile of (-)-Ambroxide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Ambroxide, a key component in the fragrance and flavor industries, is a crystalline solid whose solubility in organic solvents is a critical parameter for its application in various formulations. This technical guide provides a comprehensive overview of the known solubility of this compound in different organic solvents. Due to the limited availability of precise quantitative public data, this document also furnishes a detailed experimental protocol for determining the solubility of this compound, alongside a workflow for the analytical quantification of the compound in solution.

Introduction

This compound, a synthetically produced tricyclic terpenoid, is highly valued for its unique ambergris-like scent.[1] Its physicochemical properties, particularly its solubility, are of paramount importance for its effective incorporation into perfumes, cosmetics, and other consumer products. Understanding its behavior in various organic solvents allows for the optimization of formulation processes, ensuring product stability and performance. This guide aims to consolidate the available solubility data and provide a practical framework for its experimental determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Its high logP value indicates a lipophilic nature, suggesting good solubility in non-polar organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₈O | [2][3] |

| Molecular Weight | 236.40 g/mol | [3] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 74-76 °C | [1] |

| Water Solubility | 1.88 mg/L at 20°C | |

| LogP | 5.09 at 25°C |

Solubility of this compound in Organic Solvents

The available data on the solubility of this compound in various organic solvents is summarized in Table 2. It is important to note that much of the publicly available information is qualitative.

Table 2: Solubility Data of this compound in Selected Organic Solvents

| Solvent | Chemical Formula | Solubility | Remarks | Reference |

| Ethanol | C₂H₅OH | Soluble | Quantitative data not specified. | [1] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 25 mg/mL | Requires ultrasonic and warming to 60°C. | [2] |

| Water | H₂O | Insoluble (1.88 mg/L at 20°C) |

Experimental Protocol for Determining the Solubility of this compound

To obtain precise and reliable quantitative solubility data for this compound in various organic solvents, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or another suitable analytical instrument.

Experimental Workflow

The overall workflow for the experimental determination of this compound solubility is depicted in the following diagram.

Caption: A flowchart illustrating the key steps in the experimental determination of this compound solubility.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvents. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the working range of the analytical method.

-

Analytical Quantification

A validated analytical method is crucial for the accurate determination of the this compound concentration in the saturated solution. High-Performance Liquid Chromatography (HPLC) is a suitable technique.

While a specific validated method for this compound was not found in the public literature, a general approach, which would require optimization, is provided below. The principles are similar to those used for other related compounds.

-

Column: A C18 reversed-phase column is generally suitable for compounds with the polarity of this compound.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water. The exact ratio will need to be optimized to achieve good separation and a reasonable retention time.

-

Detection: UV detection at a wavelength where this compound exhibits significant absorbance.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for dilution of the samples. Generate a calibration curve by plotting the peak area against the concentration.

-

Analysis: Inject the diluted samples and determine their concentration from the calibration curve.

The solubility (S) is calculated using the following formula:

S ( g/100 mL) = (C × V × D) / (1000 × 100)

Where:

-

C = Concentration of this compound in the diluted sample (mg/L) determined by HPLC.

-

V = Volume of the volumetric flask used for dilution (mL).

-

D = Dilution factor.

Logical Relationships in Solubility

The solubility of a compound like this compound is governed by the principle of "like dissolves like." The following diagram illustrates the logical relationships influencing its solubility in different types of solvents.

Caption: A diagram showing the relationship between the polarity of this compound and its expected solubility in polar and non-polar solvents.

Conclusion

References

(-)-Ambroxide material safety data sheet (MSDS) information

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for (-)-Ambroxide

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for chemical compounds is paramount. This technical guide provides a comprehensive overview of the Material Safety Data Sheet (MSDS) for this compound, a key ingredient in the fragrance and flavor industries.[1][2] This document synthesizes available data on its physical and chemical properties, toxicological profile, and handling procedures to ensure safe laboratory practices.

Section 1: Chemical Identification and Physical Properties

This compound, also known as Ambroxan, is a synthetic diterpenoid with a characteristic ambergris-like odor.[2] It is widely used in perfumery as a fixative and for its unique scent profile.[2][3] Its chemical and physical properties are summarized below.

| Identifier | Value | Source |